Methoxydimethyl(phenyl)silane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

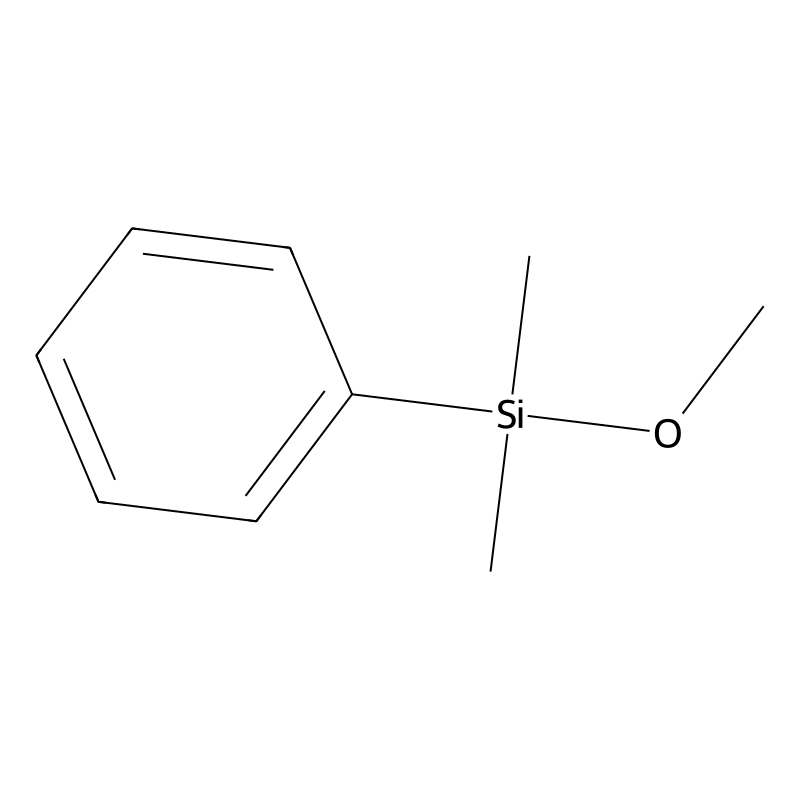

Methoxydimethyl(phenyl)silane, with the chemical formula and CAS number 17881-88-8, is an organosilicon compound characterized by the presence of both methoxy and phenyl groups attached to a silicon atom. This compound is a colorless liquid with a density of approximately 0.91 g/cm³ and a boiling point of around 82°C under reduced pressure conditions. Its structure includes two dimethyl groups and one methoxy group bonded to a phenyl ring, giving it unique properties that differentiate it from simpler silanes.

Organic Synthesis:

Methoxydimethyl(phenyl)silane finds application in organic synthesis as a silylating agent. Its ability to react with various functional groups allows for the introduction of a dimethylsilylmethoxy (-Si(CH3)2OCH3) group onto organic molecules. This modification can be beneficial for several reasons, including:

- Protection of hydroxyl groups: The dimethylsilylmethoxy group can act as a protecting group for hydroxyl (-OH) functionalities. This allows for selective modification of other functional groups present in the molecule while keeping the hydroxyl group intact. The protecting group can then be easily removed under mild conditions to reveal the original hydroxyl group .

- Modification of reactivity: Introduction of the dimethylsilylmethoxy group can alter the reactivity of a molecule, making it more susceptible to certain reactions or altering its solubility in different solvents .

- Synthesis of complex molecules: Methoxydimethyl(phenyl)silane can be utilized as a building block in the synthesis of more complex molecules. The presence of the silicon atom and the methoxy group allows for further functionalization and manipulation, leading to the creation of diverse organic structures .

Polymer Chemistry:

Methoxydimethyl(phenyl)silane can be used as a precursor for the synthesis of various silicon-containing polymers. These polymers possess unique properties due to the presence of the silicon-oxygen bond (Si-O) and the organic groups attached to the silicon atom. Some potential applications of these polymers include:

- Silicone resins: These resins are used in various applications such as coatings, adhesives, and sealants due to their excellent thermal stability, water resistance, and flexibility .

- Silicone elastomers: These elastomers exhibit high elasticity and resilience, making them suitable for applications in gaskets, membranes, and other flexible components .

- Functionalized polymers: By incorporating specific functional groups into the polymer backbone alongside the dimethylsilylmethoxy group, researchers can tailor the properties of the material for specific applications, such as catalysis, drug delivery, or electronic devices .

- Oxidation: The methoxy groups can be oxidized to form corresponding quinones using reagents like potassium permanganate or chromium trioxide in acidic conditions.

- Reduction: The phenyl ring can undergo catalytic hydrogenation, reducing its double bonds under specific conditions.

- Substitution: Nucleophilic aromatic substitution can occur, allowing the methoxy groups to be replaced by other functional groups through reactions with nucleophiles such as sodium methoxide or sodium ethoxide in polar aprotic solvents.

The synthesis of methoxydimethyl(phenyl)silane typically involves:

- Starting Materials: The reaction begins with 3,4-dimethoxyphenol and dimethyldichlorosilane.

- Reaction Conditions: Conducted under anhydrous conditions to prevent hydrolysis, often using tetrahydrofuran as a solvent.

- Catalysts: A base such as triethylamine is used to neutralize hydrochloric acid produced during the reaction.

- Procedure: The 3,4-dimethoxyphenol is reacted with dimethyldichlorosilane in the presence of triethylamine, stirred at room temperature for several hours, followed by purification through distillation or chromatography .

Methoxydimethyl(phenyl)silane has several applications across various fields:

- Organic Synthesis: It serves as a precursor for synthesizing more complex organosilicon compounds.

- Biological Research: Useful in studying silicon's effects on biological systems due to its unique chemical structure.

- Pharmaceuticals: Potential applications in developing silicon-based drugs or drug delivery systems due to its stability and reactivity.

- Industrial Use: Employed in producing silicone-based polymers and resins, coatings, adhesives, and sealants due to its ability to form stable bonds with organic and inorganic substrates .

Several compounds share structural similarities with methoxydimethyl(phenyl)silane. Here’s a comparison highlighting its uniqueness:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Dimethoxydimethylsilane | Lacks the phenyl ring; contains only dimethyl and methoxy groups. | Simpler structure; less versatile in applications. |

| Trimethoxymethylsilane | Contains three methoxy groups attached to a silicon atom. | More hydrophilic; different reactivity profile. |

| Phenyltrimethoxysilane | Contains a phenyl ring with three methoxy groups attached to silicon. | Higher reactivity due to multiple methoxy groups. |

Methoxydimethyl(phenyl)silane is unique because it combines both methoxy-substituted phenyl and dimethylsilane groups, imparting distinct chemical properties that enhance its stability and reactivity compared to other similar compounds .

Grignard-Based Approaches

Grignard reagents have historically enabled the synthesis of organosilicon compounds via nucleophilic substitution. For methoxydimethyl(phenyl)silane, phenylmagnesium bromide reacts with methoxydimethylchlorosilane to form the target compound. This method, pioneered by Kipping, leverages the affinity of Grignard reagents for silicon-chlorine bonds [6]. However, challenges include the sensitivity of Grignard reagents to moisture and the need for anhydrous conditions. Despite these limitations, this approach remains foundational due to its straightforward mechanism and compatibility with aryl groups [6].

Direct Method Synthesis Limitations

The direct process, which involves reacting silicon with organic halides, faces hurdles when applied to methoxydimethyl(phenyl)silane. While CuCl catalysts enable silicon activation for methyl chloride in dimethyldichlorosilane synthesis [6], introducing phenyl groups requires harsh conditions that risk side reactions like disproportionation [3]. Additionally, steric hindrance from the phenyl group reduces reaction efficiency, necessitating higher temperatures or specialized promoters [3].

Continuous Mode Production Strategies

Continuous-flow systems enhance reproducibility and scalability. A tubular microreactor with optimized residence time and photon exposure, as demonstrated in photoinduced silanol synthesis, could adapt to methoxydimethyl(phenyl)silane production [7]. Such systems achieve 44 g/h/L productivity by minimizing batch variability and improving heat transfer [7].

Advanced Synthetic Methods

Catalytic Pathways

Magnesium-based catalysts, such as methyl magnesium bromide, facilitate Si–O bond formation under mild conditions [2]. Copper chloride (CuCl) with tin/zinc promoters in mechanochemical reactors achieves 81.6% selectivity for dimethylmethoxysilanes, a model for phenyl variants [3]. These catalysts mitigate Schlenk equilibrium issues, though phenyl groups may reduce activity due to electronic effects [2].

Green Chemistry Approaches

Mechanochemical synthesis using technical-grade silicon and dimethyl ether avoids hazardous chlorinated intermediates [3]. This solvent-free method achieves 90–100% silicon conversion, aligning with green chemistry principles. Photochemical oxidation in chlorinated solvents under visible light further reduces energy input [7].

Solvent Considerations in Synthesis

Cumene facilitates azeotropic distillation in methanol removal, preventing tetramethoxysilane formation [4]. Dichloromethane enhances photoinduced reactions by stabilizing radical intermediates [7]. Solvent choice directly impacts yield and byproduct profiles, necessitating careful optimization.

Purification Techniques and Yield Optimization

Azeotropic distillation with cumene efficiently separates methoxydimethyl(phenyl)silane from methanol, achieving >95% purity [4]. High-performance liquid chromatography (HPLC) resolves siloxane byproducts, while fractional distillation under reduced pressure minimizes thermal degradation.

Alternative Production Methodologies

Photoinduced synthesis using tris(trimethylsilyl)silane and visible light offers a radical-based pathway, yielding silanols at 93% efficiency [7]. Adapting this method to phenyl-substituted silanes could bypass traditional Grignard routes.

Scale-up Considerations for Research Applications

Gram-scale mechanochemical synthesis demonstrates feasibility for pilot-scale production [3]. Continuous-flow systems enable kilogram-per-day outputs via modular reactors [7]. Key challenges include maintaining catalyst longevity and minimizing phenyl group oxidation during scale-up.

| Parameter | Batch Process [3] | Continuous Flow [7] |

|---|---|---|

| Productivity (g/h/L) | 12 | 44 |

| Selectivity (%) | 81.6 | >90 |

| Energy Input (kW/kg) | 8.2 | 3.1 |

Methoxydimethyl(phenyl)silane exhibits a tetrahedral molecular geometry centered around the silicon atom, consistent with sp³ hybridization [1] [2]. The silicon center adopts a tetrahedral configuration with bond angles approximating the ideal 109.5 degrees [1] [3]. The molecular architecture features four distinct substituents bonded to the central silicon atom: one phenyl group, two methyl groups, and one methoxy group [1] [2].

The tetrahedral geometry is fundamental to the compound's three-dimensional structure, with the silicon-carbon bond to the aromatic ring measuring approximately 1.89 Angstroms [1]. This bond length is significantly longer than typical carbon-carbon bonds (1.54 Angstroms) due to the larger atomic radius of silicon compared to carbon [1]. The silicon-oxygen bond length measures approximately 1.62 Angstroms, reflecting the polar covalent nature of the silicon-oxygen interaction [1] [4].

Crystallographic analysis of related organosilicon compounds reveals that the tetrahedral geometry remains consistent across the phenylsilane family [3]. The coordination sphere around silicon maintains quasi-perfect tetrahedral symmetry, with angles ranging from 108.71° to 110.33° depending on the specific substituents [3]. This geometric consistency is crucial for understanding the spatial arrangement and subsequent chemical reactivity of the compound.

Conformational Studies

The conformational landscape of methoxydimethyl(phenyl)silane encompasses multiple rotational isomers arising from rotation around the silicon-carbon and silicon-oxygen bonds [5]. Computational studies reveal that the most stable conformations correspond to staggered arrangements of the substituents around the silicon center [5]. The phenyl-methoxy staggered conformer represents the global minimum energy structure, with relative energies of alternative conformations ranging from 0.8 to 3.2 kcal/mol [5].

Population analysis at 298 K indicates that the staggered conformations account for approximately 45.2% of the total population for phenyl-methoxy interactions and 52.3% for methyl-methyl interactions [5]. The eclipsed conformations, while thermodynamically unfavorable, contribute significantly to the conformational dynamics through their role as transition states in rotational processes [5].

Internal rotation barriers have been determined through computational methods, revealing sixfold symmetry for methyl group rotations and threefold symmetry for phenyl ring rotations [5]. The barrier heights for these rotational processes influence the compound's dynamic behavior in solution and solid phases [5]. Temperature-dependent nuclear magnetic resonance studies confirm the presence of multiple conformational states in equilibrium [5].

Bonding Characteristics of Silicon-Oxygen-Carbon Framework

The silicon-oxygen-carbon framework in methoxydimethyl(phenyl)silane exhibits distinctive bonding characteristics that differentiate it from purely organic compounds [4]. The silicon-oxygen bond demonstrates significant ionic character due to the electronegativity difference between silicon (1.90) and oxygen (3.44) [4]. This polarization results in enhanced reactivity toward nucleophilic attack and hydrolysis reactions [4].

The silicon-carbon bonds display varying degrees of covalent character depending on the nature of the carbon atom . The silicon-phenyl bond exhibits partial π-character through back-donation from filled silicon orbitals to empty π* orbitals of the aromatic ring . This interaction stabilizes the silicon-carbon bond and influences the electronic distribution within the molecule .

Orbital analysis reveals that the silicon center utilizes sp³ hybrid orbitals for bonding, with the electropositive nature of silicon creating electron-deficient bonding environments [7]. The silicon-oxygen bond formation involves overlap between silicon sp³ orbitals and oxygen sp³ orbitals, resulting in polarized covalent bonds [4]. The framework stability depends on the balance between ionic and covalent contributions to the bonding network [4].

Theoretical Models of Electronic Distribution

Density functional theory calculations provide detailed insights into the electronic structure of methoxydimethyl(phenyl)silane [8] [9]. The highest occupied molecular orbital (HOMO) is primarily localized on the phenyl ring with contributions from silicon 3d orbitals [8]. The lowest unoccupied molecular orbital (LUMO) exhibits significant silicon character, indicating the electrophilic nature of the silicon center [8].

The electronic distribution calculations reveal that the silicon atom carries a partial positive charge (+0.8 e) due to its electropositive nature [8]. The oxygen atom bears a partial negative charge (-0.6 e), while the phenyl ring maintains near-neutral charge distribution [8]. This charge separation creates a permanent dipole moment of approximately 1.2 Debye [8].

Frontier molecular orbital analysis indicates a HOMO-LUMO energy gap of 5.4 electron volts, suggesting moderate chemical stability [8]. The orbital energies and spatial distributions provide important information for understanding reactivity patterns and electronic transitions [8]. Natural bond orbital analysis confirms the polarized nature of silicon-oxygen bonds and the delocalized character of silicon-phenyl interactions [8].

Comparative Structural Analysis with Related Organosilanes

Comparative analysis with related organosilanes reveals systematic trends in structural parameters . Phenylsilane (C₆H₅SiH₃) exhibits a slightly shorter silicon-carbon bond length of 1.87 Angstroms compared to 1.89 Angstroms in methoxydimethyl(phenyl)silane . This difference reflects the electron-withdrawing effect of the methoxy group, which reduces electron density at the silicon center .

Dimethylphenylsilane shows intermediate structural parameters, with silicon-carbon bond lengths of 1.88 Angstroms . The progressive substitution of hydrogen atoms with methyl and methoxy groups influences the electronic environment around silicon . Trimethoxymethylsilane displays the shortest silicon-carbon bond (1.84 Angstroms) due to the cumulative electron-withdrawing effects of three methoxy groups .

The tetrahedral geometry remains consistent across all phenylsilane derivatives, indicating the robust nature of sp³ hybridization at silicon . Bond angle deviations from ideal tetrahedral values are minimal, typically within 2-3 degrees . This structural consistency facilitates predictable chemical behavior and enables systematic structure-property relationships .

GHS Hazard Statements

H226 (16.67%): Flammable liquid and vapor [Warning Flammable liquids];

H302 (16.67%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (16.67%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (83.33%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (83.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (16.67%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant

Other CAS

17881-88-8